Cas no 33973-48-7 (Phosphonic acid,P-(1-phenylethyl)-, diethyl ester)

33973-48-7 structure
Nome do Produto:Phosphonic acid,P-(1-phenylethyl)-, diethyl ester
Phosphonic acid,P-(1-phenylethyl)-, diethyl ester Propriedades químicas e físicas
Nomes e Identificadores
-
- Phosphonic acid,P-(1-phenylethyl)-, diethyl ester
- 1-diethoxyphosphorylethylbenzene
- (1-Phenyl-aethyl)-phosphonsaeure-diaethylester
- (1-phenyl-ethyl)-phosphonic acid diethyl ester
- Diethyl 1-phenylethylphosphonate
- NSC 220102
- BRN 2940028
- FODNNPZZKXOLLX-UHFFFAOYSA-N
- Diethyl (alpha-methylbenzyl)phosphonate
- J-019402
- NSC220102
- Diethyl P-(1-phenylethyl)phosphonate
- Phosphonic acid, (alpha-methylbenzyl)-, diethyl ester
- 33973-48-7
- NSC-220102
- diethyl (1-phenylethyl)phosphonate
- 1-diethoxyphosphoryl-ethyl-benzene
- WLN: 2OPO&O2&Y1&R
- Diethyl 1-phenylethyl phosphonate, 98%
- DTXSID501290328
- SCHEMBL1542688
- AKOS015889065
- 4-16-00-01097 (Beilstein Handbook Reference)
- Diethyl 1-phenylethyl phosphonate
- Phosphonic acid, (1-phenylethyl)-, diethyl ester
- Diethyl (.alpha.-methylbenzyl)phosphonate
-
- MDL: MFCD00961781
- Inchi: InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
- Chave InChI: FODNNPZZKXOLLX-UHFFFAOYSA-N
- SMILES: CCOP(C(C1C=CC=CC=1)C)(=O)OCC
Propriedades Computadas
- Massa Exacta: 242.10700
- Massa monoisotópica: 242.10718146g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 6
- Complexidade: 226
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.1
- Contagem de Tautomeros: nothing
- Carga de Superfície: 0
- Superfície polar topológica: 35.5Ų
Propriedades Experimentais
- Cor/Forma: colorless liquid
- Densidade: 1.082 g/mL at 25 °C(lit.)
- Ponto de ebulição: 130 °C/0.6 mmHg(lit.)
- Ponto de Flash: Fahrenheit: >230 ° f
Celsius: >110 ° c - Índice de Refracção: n20/D 1.496(lit.)
- PSA: 45.34000
- LogP: 4.01370
- Solubilidade: Not determined
Phosphonic acid,P-(1-phenylethyl)-, diethyl ester Informações de segurança
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- RTECS:SZ9065000
Phosphonic acid,P-(1-phenylethyl)-, diethyl ester Dados aduaneiros
- CÓDIGO SH:2931900090
- Dados aduaneiros:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Phosphonic acid,P-(1-phenylethyl)-, diethyl ester Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-227828-10 g |
Diethyl 1-phenylethyl phosphonate, |
33973-48-7 | 10g |
¥707.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-227828-10g |
Diethyl 1-phenylethyl phosphonate, |
33973-48-7 | 10g |
¥707.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 541796-10G |
Phosphonic acid,P-(1-phenylethyl)-, diethyl ester |
33973-48-7 | 98% | 10G |
¥938.14 | 2022-02-24 | |
1PlusChem | 1P003PVX-100mg |
Diethyl 1-phenylethyl phosphonate |
33973-48-7 | 97% | 100mg |
$36.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1834940-10g |
Diethyl (1-Phenylethyl)phosphonate |
33973-48-7 | 98% | 10g |
¥1365.00 | 2024-05-18 |
Phosphonic acid,P-(1-phenylethyl)-, diethyl ester Literatura Relacionada
-
Katherine Chulvi,Pablo Gavi?a,Ana M. Costero,Salvador Gil,Margarita Parra,Raúl Gotor,Santiago Royo,Ramón Martínez-Má?ez,Felix Sancenón,José-L. Vivancos Chem. Commun. 2012 48 10105
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